molecular formula C8H18O2Si2 B14222886 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- CAS No. 824985-52-6

1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene-

Cat. No.: B14222886
CAS No.: 824985-52-6
M. Wt: 202.40 g/mol
InChI Key: KOJTXSXBBDVQHV-UHFFFAOYSA-N
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Description

1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- can be achieved through the silylative coupling of olefins with vinylsilanes. This method involves the use of a ruthenium catalyst to facilitate the coupling and cyclization of dimethylvinylsilyl-substituted ethylene glycol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium, is common in the industrial synthesis of organosilicon compounds .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ruthenium Catalyst: Used in silylative coupling reactions.

    Aryl Iodides: Used in cross-coupling reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- involves its role as a ligand in catalytic processes. The compound interacts with transition metal catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is unique due to its specific cyclic structure and the presence of both silicon and oxygen atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical processes .

Properties

CAS No.

824985-52-6

Molecular Formula

C8H18O2Si2

Molecular Weight

202.40 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-methylidene-1,5,2,4-dioxadisilepane

InChI

InChI=1S/C8H18O2Si2/c1-8-11(2,3)9-6-7-10-12(8,4)5/h1,6-7H2,2-5H3

InChI Key

KOJTXSXBBDVQHV-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C)[Si](OCCO1)(C)C)C

Origin of Product

United States

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